3,4-Difluoro-5-methylanisole
Overview
Description
3,4-Difluoro-5-methylanisole is an organic compound with the molecular formula C8H8F2O It is a derivative of anisole, where the methoxy group is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-5-methylanisole can be synthesized through several methods. One common approach involves the fluorination of 5-methylanisole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as nitration, reduction, and fluorination, followed by purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-methylanisole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted anisole derivatives.
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorohydroquinones.
Scientific Research Applications
3,4-Difluoro-5-methylanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methylanisole involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and selectivity in binding to specific sites on enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroanisole: Lacks the methyl group at the 5 position, resulting in different reactivity and properties.
5-Methylanisole: Lacks the fluorine atoms, leading to reduced electron-withdrawing effects and different chemical behavior.
3,5-Difluoroanisole: Fluorine atoms are positioned differently, affecting the compound’s reactivity and applications.
Uniqueness
3,4-Difluoro-5-methylanisole is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. These properties make it valuable in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1,2-difluoro-5-methoxy-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFSSRILUSZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.